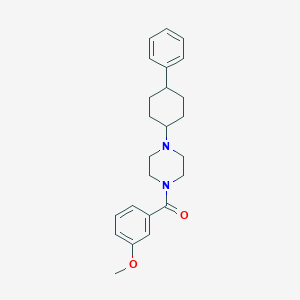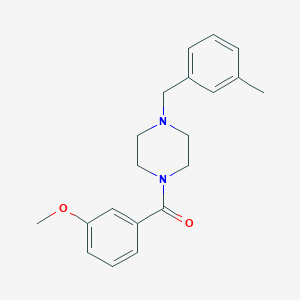![molecular formula C21H22N2O3 B247533 1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247533.png)
1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine, also known as FNaP, is a chemical compound that has been of great interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively. In
科学的研究の応用
1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine has been used in various scientific research applications, including the study of serotonin receptors, which are involved in regulating mood, appetite, and sleep. 1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have high affinity for the 5-HT1A receptor, which is a subtype of the serotonin receptor. This makes 1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine a valuable tool for studying the function of this receptor and its role in various physiological and pathological processes.
作用機序
1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine acts as a partial agonist at the 5-HT1A receptor, which means it activates the receptor to a lesser extent than a full agonist. This results in a moderate increase in the release of serotonin, which can have various effects on the body. 1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine also has affinity for other receptors, including the dopamine D2 receptor and the α1-adrenergic receptor.
Biochemical and Physiological Effects:
1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have various biochemical and physiological effects, including the modulation of serotonin release, the regulation of mood, and the improvement of cognitive function. 1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine has also been shown to have potential therapeutic applications in the treatment of various disorders, including depression, anxiety, and schizophrenia.
実験室実験の利点と制限
1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine has several advantages for lab experiments, including its high affinity for the 5-HT1A receptor, its moderate potency, and its selectivity for this receptor. However, 1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine also has limitations, including its partial agonist activity, which can make it difficult to interpret the results of experiments. Additionally, 1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine has low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine, including the development of more selective ligands for the 5-HT1A receptor, the investigation of the role of this receptor in various physiological and pathological processes, and the exploration of potential therapeutic applications for 1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine and related compounds. Additionally, the optimization of the synthesis method and the investigation of the pharmacokinetics of 1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine could lead to the development of more effective and efficient research tools.
Conclusion:
In conclusion, 1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine is a valuable compound for scientific research, with potential applications in the study of serotonin receptors, the regulation of mood, and the improvement of cognitive function. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it an important tool for understanding the function of the 5-HT1A receptor and its role in various physiological and pathological processes.
合成法
1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine can be synthesized using various methods, including the reaction of 1-(2-furylmethyl)piperazine with 2-naphthylacetyl chloride in the presence of a base. Another method involves the reaction of 1-(2-furylmethyl)piperazine with 2-naphthylacetic acid in the presence of a coupling reagent. These methods have been optimized and can produce high yields of 1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine.
特性
製品名 |
1-(2-Furylmethyl)-4-[(2-naphthyloxy)acetyl]piperazine |
|---|---|
分子式 |
C21H22N2O3 |
分子量 |
350.4 g/mol |
IUPAC名 |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone |
InChI |
InChI=1S/C21H22N2O3/c24-21(16-26-19-8-7-17-4-1-2-5-18(17)14-19)23-11-9-22(10-12-23)15-20-6-3-13-25-20/h1-8,13-14H,9-12,15-16H2 |
InChIキー |
NWIIIPMCBSWBPT-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
正規SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-4-piperidinyl}-4-methylpiperazine](/img/structure/B247450.png)
![1-[1-(3-Fluorobenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B247451.png)
![1-Methyl-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine](/img/structure/B247453.png)
![1-Methyl-4-[1-(2-methylbenzyl)piperidin-4-yl]piperazine](/img/structure/B247454.png)
![1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-methylpiperazine](/img/structure/B247455.png)
![1-(4-Ethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247457.png)



![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B247464.png)

![3-{[4-(3-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B247468.png)

